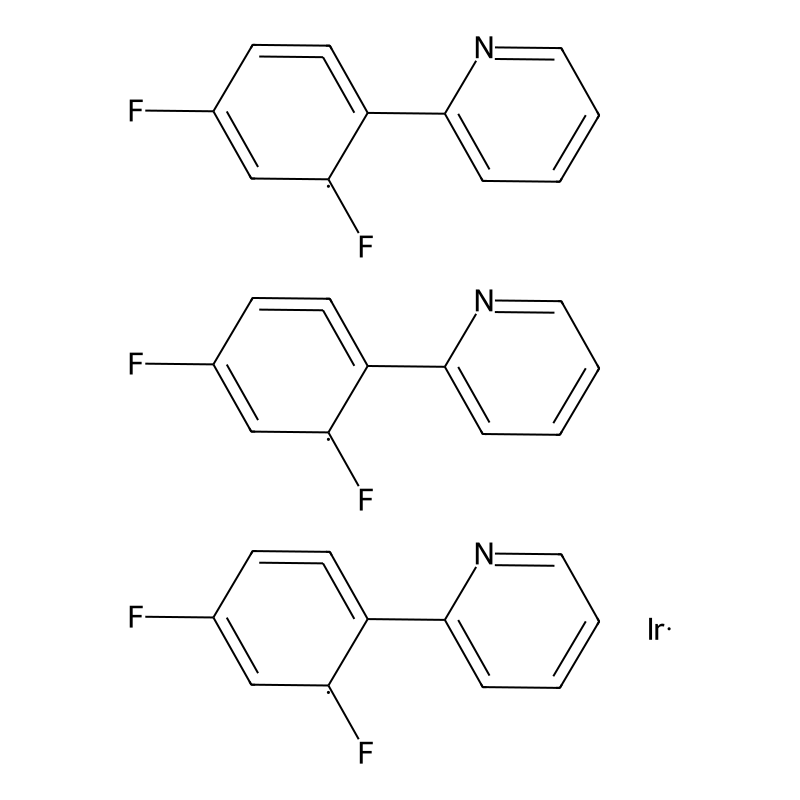

Ir(dFppy)3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Properties:

- Form: Powder or crystals

- Melting point: 401 °C

- Light absorption: Activated by visible light with a wavelength of 450 nm

Application: Photocatalyst for Decarboxylative Arylation

Ir(dFppy)3 functions as a photocatalyst, a substance that accelerates chemical reactions using light. Specifically, it facilitates the decarboxylative arylation of alpha amino acids. This reaction involves the removal of a carboxyl group (COOH) from an alpha amino acid (an organic molecule containing an amino group and a carboxylic acid group next to each other on the carbon chain) and its replacement with an aryl group (an aromatic hydrocarbon ring).

The use of Ir(dFppy)3 as a photocatalyst offers several advantages:

- Visible light activation: Unlike some photocatalysts that require ultraviolet light, Ir(dFppy)3 can be activated by visible light, which is a more abundant and safer light source.

- Mild reaction conditions: The decarboxylative arylation reaction using Ir(dFppy)3 can be carried out at room temperature, eliminating the need for harsh reaction conditions.

- Broad substrate scope: This photocatalyst can be used with a variety of alpha amino acids and aryl bromides, making it a versatile tool for organic synthesis. [1]

Tris(2-(2,4-difluorophenyl)pyridine)iridium(III), commonly referred to as Ir(dFppy)₃, is an organometallic compound that belongs to a class of iridium complexes known for their photophysical properties. Its molecular formula is C₃₃H₁₈F₆IrN₃, and it has a molecular weight of 762.7 g/mol. The compound is characterized by the presence of three 2-(2,4-difluorophenyl)pyridine ligands coordinated to a central iridium atom in a distorted octahedral geometry. This unique structure contributes to its effectiveness as a photocatalyst in various

- Photocatalytic Reactions: It effectively mediates decarboxylative arylation of α-amino acids under visible light, utilizing its excited state to promote the transformation .

- Cyclization Reactions: The compound can catalyze [2+2] cycloaddition reactions with excited alkenes, showcasing its versatility in facilitating complex organic transformations .

- Oxidation and Reduction: Ir(dFppy)₃ exhibits reduced excited state redox potentials, favoring energy transfer pathways rather than traditional redox reactivity.

Ir(dFppy)₃ has been identified as a photocatalyst that interacts specifically with α-amino acids. Its primary mode of action involves facilitating the decarboxylation pathway, leading to decarboxylative arylation reactions. This interaction is heavily influenced by environmental factors such as light intensity and wavelength, making it a valuable tool in biochemical studies.

The synthesis of Ir(dFppy)₃ typically involves the following steps:

- Starting Materials: The reaction begins with iridium(III) chloride hydrate and 2-(2,4-difluorophenyl)pyridine (dFppy), along with a base (e.g., potassium carbonate) and a reducing agent (e.g., sodium borohydride).

- Procedure:

- Dissolve iridium(III) chloride hydrate in an appropriate solvent (e.g., ethanol).

- Add the base and stir until dissolved.

- Introduce the reducing agent and stir until fully dissolved.

- Add the dFppy ligand and stir for several hours at room temperature.

- Heat the mixture to reflux for several hours.

- Cool the solution, filter the resulting solid, wash with solvent, and dry under vacuum to obtain Ir(dFppy)₃.

Ir(dFppy)₃ is utilized in various fields due to its unique properties:

- Photocatalysis: It serves as an effective photocatalyst in organic synthesis, particularly for reactions requiring visible light activation.

- Organic Light Emitting Diodes (OLEDs): Its photophysical properties make it suitable for applications in OLED technology where efficient light emission is crucial .

- Biochemical Studies: The compound's ability to interact with biological molecules positions it as a potential candidate for research in biochemical pathways involving amino acids.

Studies have shown that Ir(dFppy)₃ can influence metabolic pathways through its photocatalytic activity. The compound's mechanism involves energy transfer processes that facilitate chemical transformations without significant redox chemistry interference. This specificity allows researchers to explore its effects on various substrates under controlled conditions, providing insights into its potential applications in medicinal chemistry and materials science .

Ir(dFppy)₃ shares structural similarities with other iridium complexes, particularly those used in photocatalysis and OLED applications. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Tris(2-phenylpyridine)iridium(III) | C₃₃H₂₄IrN₃ | High quantum yield; widely used in OLEDs |

| Tris(4-fluorophenylpyridine)iridium(III) | C₃₃H₂₄IrN₃F₃ | Similar photophysical properties; different fluorine substitution |

| Tris(4-(tert-butyl)phenylpyridine)iridium(III) | C₃₉H₄₈IrN₃ | Enhanced solubility; used in similar catalytic applications |

Ir(dFppy)₃ stands out due to its specific fluorination pattern that enhances its photophysical properties and catalytic efficiency compared to other related compounds .